Benzyloxycarbonyls
Benzyloxycarbonyl (BOC) groups are commonly used in organic synthesis as protecting groups for amino acids and peptides, effectively masking the carboxylic acid function. This modification is essential to prevent premature reactions during synthetic processes. The BOC group is attached to the α-carbon of an amino acid through a bond that can be selectively removed under mild basic conditions, typically using strong bases like diethylamine or tetrabutylammonium hydroxide (TBAOH). This deprotection step regenerates the free carboxylic acid group, allowing for further modification or coupling reactions. The BOC protecting group is widely utilized in solid-phase peptide synthesis and has applications in pharmaceuticals, materials science, and biotechnology due to its stability under various reaction conditions and ease of removal.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate | 2416393-33-2 | C13H17NO3 |
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5-Hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid benzyl ester | 1241922-20-2 | C15H21NO3 |
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rac-benzyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | 1351569-41-9 | C14H19NO4 |
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3-{[(Benzyloxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid | 1479661-24-9 | C14H18N2O4 |
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benzyl N-2-(5-bromo-1H-1,3-benzodiazol-2-yl)propan-2-ylcarbamate | 1449475-23-3 | C18H18BrN3O2 |
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Cbz-NH-PEG4-C2-acid | 756526-00-8 | C19H29NO8 |
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Benzyl N-(2-Chloroacetyl)carbamate | 16001-64-2 | C10H10NO3Cl |
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Z-Ser-OtBu | 1676-75-1 | C15H21NO5 |
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rac-benzyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate | 217795-86-3 | C14H19NO3 |
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benzyl (2S)-2-cyano-4,4-difluoropyrrolidine-1-carboxylate | 518048-09-4 | C13H12F2N2O2 |
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